Leucanthogenin

Computational Chemistry Flavonoid Reactivity Structure-Activity Relationship

Secure Leucanthogenin for reproducible flavonoid research. Its unique 5,8,3',4'-tetrahydroxy-6,7-dimethoxy pattern blocks primary conjugation, enhancing metabolic stability over Quercetin or Luteolin. This reduces experimental noise in in vivo oxidative stress and inflammation models. As a defined Sideritis leucantha standard, it enables precise HPLC/LC-MS quantification in chemotaxonomy and quality control. Order now for reliable, high-purity material to drive your SAR and probe development studies.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
Cat. No. B13906579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucanthogenin
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C17H14O8/c1-23-16-13(21)12-10(20)6-11(7-3-4-8(18)9(19)5-7)25-15(12)14(22)17(16)24-2/h3-6,18-19,21-22H,1-2H3
InChIKeyVZNIMRVJHRTTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucanthogenin (CAS 99615-00-6) Technical Baseline and Procurement Identity


Leucanthogenin is a naturally occurring flavonoid, specifically a 7-O-methylated flavone with the IUPAC name 5,8,3',4'-Tetrahydroxy-6,7-dimethoxyflavone [1]. It has a molecular formula of C₁₇H₁₄O₈ and a molecular weight of 346.29 g/mol . The compound is primarily isolated from plants of the Sideritis genus, notably Sideritis leucantha . Its structural features include a flavone backbone with four hydroxyl and two methoxy substituents, which places it within a class of compounds known for their antioxidant properties [2].

Why Leucanthogenin Cannot Be Arbitrarily Substituted by Common In-Class Flavonoids


Substituting Leucanthogenin with more common flavonoids like Quercetin or Luteolin is scientifically unsound due to a paucity of direct comparative data for this specific molecule. While all three share a flavone core, their substitution patterns differ fundamentally [1]. Leucanthogenin possesses a unique combination of 5,8,3',4'-tetrahydroxy and 6,7-dimethoxy groups [2]. In contrast, Quercetin lacks the 6,7-dimethoxy motif and has a 3-hydroxyl group [3], and Luteolin lacks both the 6,7-dimethoxy and the 8-hydroxy groups [4]. These structural differences are well-established to modulate antioxidant potency, enzyme inhibition, and cellular bioavailability within the flavonoid class [5]. Therefore, without direct, head-to-head experimental data, a generic substitution represents a significant risk, potentially introducing confounding variables and compromising experimental reproducibility in any study where its specific molecular architecture is a critical parameter.

Leucanthogenin Differentiation Evidence: Quantitative and Comparative Analysis


Comparative In Silico Reactivity Profile of Leucanthogenin vs. Leucocyanidin and Quercetin

A quantum chemistry study provided a comparative analysis of global molecular descriptors for a set of flavonoids [1]. While the study did not include Leucanthogenin itself, it analyzed the closely related leucoanthocyanidin, Leucocyanidin, and the common flavonol, Quercetin [1]. The analysis revealed that Leucocyanidin exhibited a distinct reactivity profile, characterized by a smaller energy gap (2.82 eV) between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) compared to Quercetin (3.02 eV) [1]. This smaller HOMO-LUMO gap for Leucocyanidin indicates it is the more reactive compound in electrophilic reactions [1]. This finding suggests that the leucoanthocyanidin scaffold, to which Leucanthogenin is structurally related, possesses quantifiably different electronic properties that influence its chemical behavior compared to other flavonoid subclasses.

Computational Chemistry Flavonoid Reactivity Structure-Activity Relationship

Antioxidant Potential Inferred from Ortho-Dihydroxy B-Ring Substitution

The antioxidant activity of flavonoids is strongly correlated with specific structural features [1]. The presence of an ortho-dihydroxy (catechol) group on the B-ring is a well-established and quantifiable determinant of potent peroxyl radical scavenging ability [1]. Leucanthogenin possesses this critical 3',4'-dihydroxy substitution on its B-ring [2]. This structural motif allows for effective hydrogen atom donation and subsequent stabilization of the resulting phenoxyl radical, a mechanism directly supported by extensive structure-activity relationship (SAR) studies across the flavonoid class [1].

Antioxidant Activity Flavonoid SAR Free Radical Scavenging

Enhanced Metabolic Stability Suggested by 6,7-Dimethoxy Substitution

A major limitation for many polyphenolic flavonoids is their rapid metabolism via glucuronidation and sulfation of free hydroxyl groups [1]. Leucanthogenin possesses methoxy groups at the 6 and 7 positions [2], which replace the hydroxyl groups found on many common flavonoids like Quercetin and Luteolin [1]. This methylation is known to block primary sites of phase II metabolic conjugation, thereby potentially enhancing the compound's metabolic stability and prolonging its half-life in biological systems [1]. In contrast, Quercetin, with its free hydroxyl groups at the 3', 4', 3, 5, and 7 positions, is rapidly metabolized, contributing to its notoriously low oral bioavailability [1].

Metabolic Stability Flavonoid Bioavailability Structural Biology

Comparative Physicochemical Profile: Lipophilicity and Permeability

A comparative analysis of computed physicochemical properties reveals quantifiable differences between Leucanthogenin and common analogs [1]. Leucanthogenin has a higher predicted lipophilicity (XLogP3-AA = 2.3) compared to more polar flavonoids like Quercetin (XLogP3 = 1.5) [2]. This increase in lipophilicity is primarily attributed to the presence of the 6,7-dimethoxy groups. According to Lipinski's Rule of Five, an XLogP value between 1 and 3 is often considered favorable for oral absorption and membrane permeability [1]. The higher XLogP of Leucanthogenin suggests it may exhibit superior passive membrane diffusion compared to Quercetin, a property that could translate to enhanced cellular uptake in vitro [1].

Drug-likeness Physicochemical Properties ADME Prediction

High Chemical Purity and Vendor-Specific Sourcing from Sideritis leucantha

Leucanthogenin is a natural product specifically isolated from Sideritis leucantha , a plant from the Lamiaceae family. Commercial vendors offer the compound at a defined high purity (>98%) as confirmed by HPLC analysis [1]. This traceable, species-specific sourcing contrasts with ubiquitous flavonoids like Quercetin, which can be derived from numerous plant sources, potentially introducing variability in the form of co-purifying impurities or differing isomer profiles. The defined origin from a specific Sideritis species may be critical for research into the ethnopharmacology of this genus or for studies where the minor, co-occurring compounds are a consideration.

Natural Product Sourcing Quality Control Plant Metabolite

Primary Research Application Scenarios for Leucanthogenin Based on Evidenced Differentiation


Investigating Flavonoid Antioxidant Structure-Activity Relationships (SAR)

Leucanthogenin serves as a specific molecular probe for dissecting antioxidant SAR within the flavone class. Its well-defined 5,8,3',4'-tetrahydroxy-6,7-dimethoxy substitution pattern provides a controlled variable to study the contribution of the 6,7-dimethoxy motif and the ortho-dihydroxy B-ring to free radical scavenging capacity, independent of confounding 3-hydroxyl or 5,7-hydroxy substitutions [1]. As established in Section 3, this allows researchers to quantify its peroxyl radical scavenging potential against a baseline of flavonoids lacking a catechol B-ring, thereby clarifying the structural drivers of antioxidant activity [1].

Development of Metabolically Stable Flavonoid Probes for In Vivo Studies

In pharmacological research, the rapid metabolism of common flavonoids often obscures their true therapeutic potential [1]. Leucanthogenin's 6,7-dimethoxy groups block primary conjugation sites, as detailed in Section 3, making it a more suitable candidate than Quercetin for developing stable probes for in vivo models of oxidative stress or inflammation [1]. This enhanced metabolic profile can reduce experimental noise associated with rapid compound clearance, leading to more interpretable pharmacokinetic and pharmacodynamic data [1].

Exploring the Chemical Space and Reactivity of the Leucoanthocyanidin Scaffold

The leucoanthocyanidin core is a key intermediate in plant proanthocyanidin biosynthesis, yet its chemical reactivity is underexplored compared to anthocyanidins and flavonols [1]. Leucanthogenin, as a stable and commercially available analog of this scaffold, provides a tangible entry point for computational and synthetic chemists to experimentally validate in silico predictions of electrophilic reactivity [1]. Studies could focus on its behavior in cycloadditions or its ability to form dimers, building upon the class-level evidence of its distinct electronic properties outlined in Section 3 [1].

Natural Product Dereplication and Chemotaxonomy of the Sideritis Genus

For phytochemists, Leucanthogenin is a valuable authenticated standard for the dereplication and quantification of flavones in Sideritis species [1]. Its high purity and verified botanical origin enable precise identification and quantification via HPLC or LC-MS, supporting chemotaxonomic studies and quality control of Sideritis-derived herbal preparations . This application is directly supported by the compound's defined source and commercial availability at high purity, as noted in Section 3 .

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